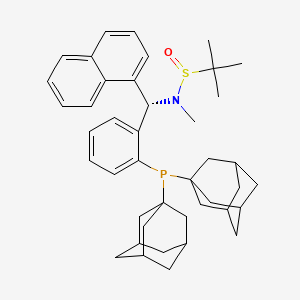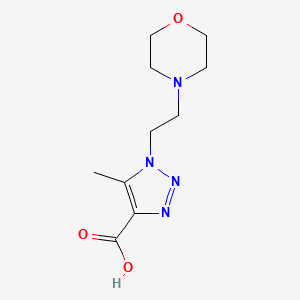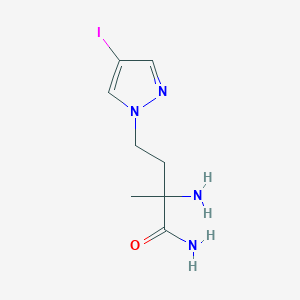
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide is a compound that features a pyrazole ring substituted with an iodine atom
Métodos De Preparación
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide typically involves the reaction of 4-iodo-1H-pyrazole with 2-amino-2-methylbutanamide under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The iodine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide (NaN₃) or potassium cyanide (KCN).
Aplicaciones Científicas De Investigación
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The iodine atom on the pyrazole ring can form halogen bonds with target proteins, influencing their activity. Additionally, the amino group can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar compounds to 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanamide include:
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanamide: This compound has a bromine atom instead of iodine, which may result in different reactivity and binding properties.
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanamide: The presence of a chlorine atom can also influence the compound’s chemical behavior and interactions.
2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylbutanamide: Fluorine substitution can lead to unique properties due to the high electronegativity of fluorine.
Propiedades
Fórmula molecular |
C8H13IN4O |
|---|---|
Peso molecular |
308.12 g/mol |
Nombre IUPAC |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylbutanamide |
InChI |
InChI=1S/C8H13IN4O/c1-8(11,7(10)14)2-3-13-5-6(9)4-12-13/h4-5H,2-3,11H2,1H3,(H2,10,14) |
Clave InChI |
RQSRZJJWPPYQDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCN1C=C(C=N1)I)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6'-Aminospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B13644456.png)

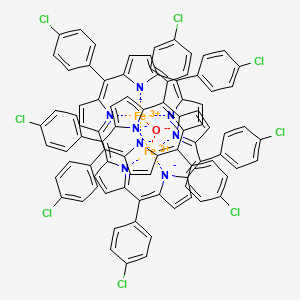
![3-(Tert-butoxy)-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13644474.png)


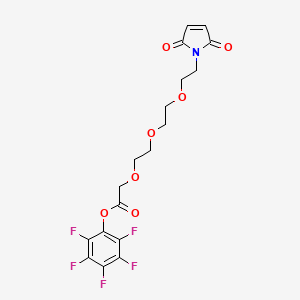
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
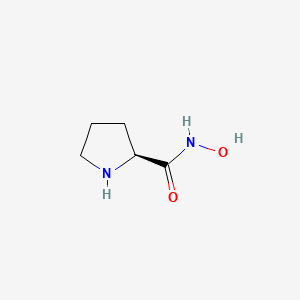
![[(1-Allyl-1h-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B13644519.png)
